molecular formula C12H15NO5 B3110236 Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate CAS No. 17894-50-7

Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate

Cat. No.: B3110236
CAS No.: 17894-50-7
M. Wt: 253.25 g/mol
InChI Key: JXKNINRETCQHQQ-UHFFFAOYSA-N
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Description

Ethyl (3,4-dimethoxyphenyl)aminoacetate is an ethyl ester derivative featuring a 3,4-dimethoxyphenylamino group attached to an oxoacetate backbone. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for developing receptor antagonists and antioxidants. Its structure combines electron-donating methoxy groups with a reactive oxoacetate moiety, enabling diverse chemical modifications and biological interactions .

Properties

IUPAC Name

ethyl 2-(3,4-dimethoxyanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKNINRETCQHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl (3,4-dimethoxyphenyl)aminoacetate can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (3,4-dimethoxyphenyl)aminoacetate undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (3,4-dimethoxyphenyl)aminoacetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key References
Ethyl (3,4-dimethoxyphenyl)aminoacetate 3,4-dimethoxy C12H15NO5 253.25
Ethyl (3-fluoro-4-methylphenyl)aminoacetate 3-fluoro, 4-methyl C11H12FNO3 225.22
Ethyl (4-methoxy-2-nitrophenyl)aminoacetate 4-methoxy, 2-nitro C11H12N2O6 268.23
Ethyl (2,4-dimethoxyphenyl)aminoacetate 2,4-dimethoxy C12H15NO5 253.25
Ethyl (4-ethoxyphenyl)aminoacetate 4-ethoxy C12H15NO4 237.25
Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate 3,4-dichloro C10H8Cl2O3 247.08

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Ortho-substituted derivatives (e.g., 2,4-dimethoxy in ) may exhibit steric hindrance, altering reactivity in coupling reactions.

Key Observations :

  • High yields (>85%) are achievable with methoxy-substituted anilines due to their enhanced nucleophilicity .
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce reaction efficiency, as seen in the lower yield (72%).

Key Observations :

  • Methoxy and ethoxy derivatives share similar toxicity profiles (e.g., H302, H319) due to structural similarities .
  • Chloro-substituted analogues (e.g., ) may pose higher environmental risks (H410).

Biological Activity

Ethyl (3,4-dimethoxyphenyl)aminoacetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes research findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl (3,4-dimethoxyphenyl)aminoacetate is characterized by the presence of an ethyl ester group, a dimethoxyphenyl moiety, and an amino group linked to an oxoacetate structure. Its molecular formula is C12H15NO5C_{12}H_{15}NO_5, with a molecular weight of approximately 281.308 g/mol . The unique structural attributes contribute to its reactivity and biological activity.

The biological activity of Ethyl (3,4-dimethoxyphenyl)aminoacetate is believed to stem from its interaction with specific molecular targets within cells. The compound may function as a nucleophile or electrophile , allowing it to participate in various biochemical pathways. It has been shown to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that Ethyl (3,4-dimethoxyphenyl)aminoacetate exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against several bacterial strains, including multidrug-resistant (MDR) pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways is hypothesized as a mechanism for its antimicrobial effect .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects . Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), potentially making it useful in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethyl (3,4-dimethoxyphenyl)aminoacetate:

  • Study 1 : A screening assay conducted on various compounds indicated that Ethyl (3,4-dimethoxyphenyl)aminoacetate showed promising results in inhibiting the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. The compound demonstrated a concentration-dependent inhibition pattern at doses as low as 25 μM .
  • Study 2 : In another investigation focusing on cancer cells, Ethyl (3,4-dimethoxyphenyl)aminoacetate was found to preferentially kill MDR cancer cells through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Comparative Biological Activity

To better understand the efficacy of Ethyl (3,4-dimethoxyphenyl)aminoacetate compared to similar compounds, the following table summarizes key findings:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
Ethyl (3,4-dimethoxyphenyl)aminoacetateHighModerateEffective against MDR pathogens
Ethyl (3,5-dimethoxyphenyl)aminoacetateModerateHighUnique structural features enhance activity
Ethyl (2,5-dimethoxyphenyl)aminoacetateLowModerateLess effective than 3,4-substituted analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate
Reactant of Route 2
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Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate

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